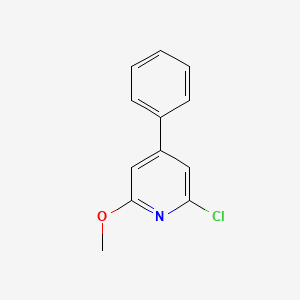
2-Ethynyl-4-isopropylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynyl-4-isopropylpyridine is a chemical compound with the molecular formula C10H11N It is a derivative of pyridine, characterized by the presence of an ethynyl group at the second position and an isopropyl group at the fourth position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-4-isopropylpyridine can be achieved through various methods. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation. This method utilizes palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethynyl-4-isopropylpyridine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used for substitution reactions on the pyridine ring.
Major Products Formed: The major products formed from these reactions include various functionalized pyridine derivatives, which can be further utilized in synthetic chemistry and material science .
Applications De Recherche Scientifique
2-Ethynyl-4-isopropylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of advanced materials, such as conductive polymers and catalysts.
Mécanisme D'action
The mechanism of action of 2-Ethynyl-4-isopropylpyridine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. The pyridine ring can act as a ligand, coordinating with metal ions and forming complexes that exhibit unique catalytic properties .
Comparaison Avec Des Composés Similaires
- 2-Ethynylpyridine
- 4-Ethynylpyridine
- 2-Isopropylpyridine
Comparison: Compared to similar compounds, 2-Ethynyl-4-isopropylpyridine is unique due to the presence of both ethynyl and isopropyl groups on the pyridine ringFor instance, the ethynyl group provides a site for further functionalization, while the isopropyl group influences the compound’s steric and electronic properties .
Propriétés
Formule moléculaire |
C10H11N |
|---|---|
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
2-ethynyl-4-propan-2-ylpyridine |
InChI |
InChI=1S/C10H11N/c1-4-10-7-9(8(2)3)5-6-11-10/h1,5-8H,2-3H3 |
Clé InChI |
NSMCMBVLNGCAMR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=NC=C1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-Hydroxy-7-fluoro-[1,8]naphthyridine](/img/structure/B12962294.png)

![2-Bromo-5-fluorobenzo[d]thiazol-6-ol](/img/structure/B12962302.png)
